3-amino-N-[2-(diethylamino)ethyl]benzamide
Overview
Description
3-amino-N-[2-(diethylamino)ethyl]benzamide is a chemical compound with the molecular formula C13H21N3O and a molecular weight of 235.33 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a diethylaminoethyl group, and a benzamide moiety, which contribute to its unique chemical properties.
Mechanism of Action
Mode of Action
It is known that the compound has reactive amino groups and polymerizable ethylene groups , which may interact with various biological targets.
Biochemical Pathways
The compound’s structure suggests it may be involved in reactions with bioactive molecules and/or organic molecules .
Result of Action
A study has shown that a complex formed by a similar compound, 4-amino-n-[2-(diethylamino)ethyl]benzamide, exhibited good activity against certain gram-positive bacteria and yeast .
Biochemical Analysis
Biochemical Properties
It has been synthesized in the form of a complex with tetraphenylborate, which was characterized by several physicochemical methods . The formation of this complex is crucial to understanding the interactions between bioactive molecules and receptors .
Cellular Effects
The tetraphenylborate complex has shown good activity against both Gram-positive bacteria and yeast, including S. aureus ATCC 29,213, B. subtilis ATCC 10400, and Candida albicans ATCC 10231 .
Molecular Mechanism
The tetraphenylborate complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[2-(diethylamino)ethyl]benzamide typically involves the reaction of 3-nitrobenzoyl chloride with diethylamine, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[2-(diethylamino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, primary amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-amino-N-[2-(diethylamino)ethyl]benzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Procainamide: Similar in structure and used as an antiarrhythmic agent.
Lidocaine: Another antiarrhythmic and local anesthetic with a similar mechanism of action.
Uniqueness
3-amino-N-[2-(diethylamino)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
3-amino-N-[2-(diethylamino)ethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-3-16(4-2)9-8-15-13(17)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9,14H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGFDYHTOKACDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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